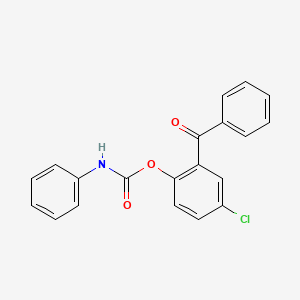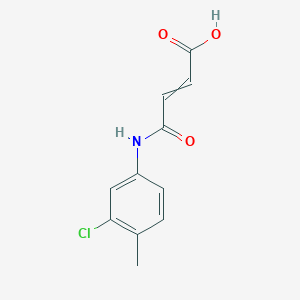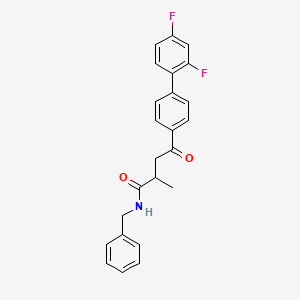
2-benzoyl-4-chlorophenyl N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzoyl-4-chlorophenyl N-phenylcarbamate is an organic compound with the molecular formula C20H14ClNO3 and a molecular weight of 351.792 . It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique chemical structure, which includes a benzoyl group, a chlorophenyl group, and a phenylcarbamate group.
Méthodes De Préparation
The synthesis of 2-benzoyl-4-chlorophenyl N-phenylcarbamate typically involves the reaction of 2-benzoyl-4-chlorophenol with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization from a suitable solvent .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Analyse Des Réactions Chimiques
2-benzoyl-4-chlorophenyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzoyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction usually targets the carbonyl group in the benzoyl moiety, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted phenylcarbamates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce benzyl alcohol derivatives .
Applications De Recherche Scientifique
2-benzoyl-4-chlorophenyl N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its effects on various microorganisms to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its carbamate moiety is known to interact with biological targets, making it a promising lead compound for drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-benzoyl-4-chlorophenyl N-phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is often reversible, allowing the compound to act as a temporary inhibitor. The benzoyl and chlorophenyl groups contribute to the compound’s overall binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
2-benzoyl-4-chlorophenyl N-phenylcarbamate can be compared with other similar compounds, such as:
2-benzyl-4-chlorophenyl N-phenylcarbamate: This compound has a benzyl group instead of a benzoyl group, which affects its chemical reactivity and biological activity.
2-benzoyl-4-chlorophenyl N-(2-chlorophenyl)carbamate:
2-benzoyl-4-chlorophenyl N-(4-chlorophenyl)carbamate: Similar to the previous compound, the position of the chlorine atom in the phenylcarbamate group influences its behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
94796-87-9 |
|---|---|
Formule moléculaire |
C20H14ClNO3 |
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
(2-benzoyl-4-chlorophenyl) N-phenylcarbamate |
InChI |
InChI=1S/C20H14ClNO3/c21-15-11-12-18(25-20(24)22-16-9-5-2-6-10-16)17(13-15)19(23)14-7-3-1-4-8-14/h1-13H,(H,22,24) |
Clé InChI |
AEHMSNOXYGCVEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)OC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11956863.png)


![4-[(1E)-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}ethyl]phenol](/img/structure/B11956890.png)
![11-(3-nitrobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11956898.png)
![Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B11956900.png)








